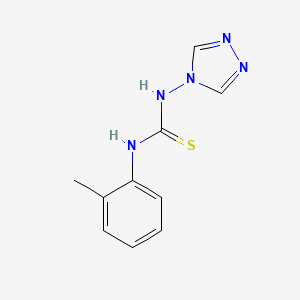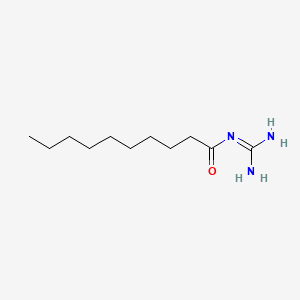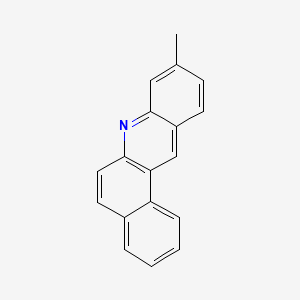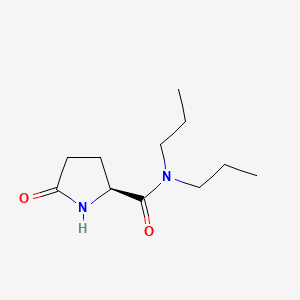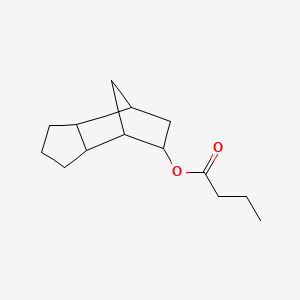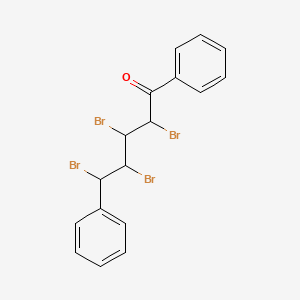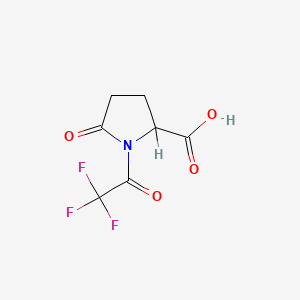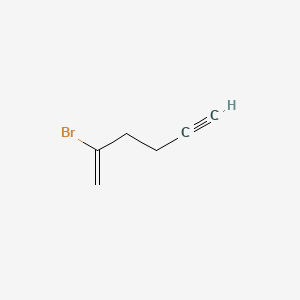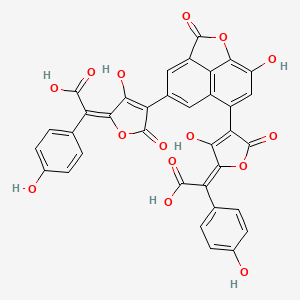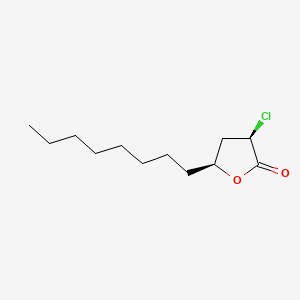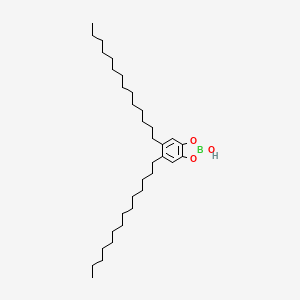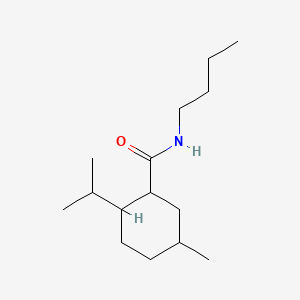
N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide is a chemical compound with the molecular formula C15H29NO. It is known for its applications in various industries, including pharmaceuticals and personal care products. This compound is characterized by its unique structure, which includes a cyclohexane ring substituted with butyl, isopropyl, and methyl groups, as well as a carboxamide functional group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide typically involves the reaction of menthol with butyl chloroformate and ammonia. The process begins with the formation of an intermediate, which is then subjected to further reactions to yield the final product. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity starting materials and precise control of reaction parameters to ensure consistent product quality. The final product is typically purified through crystallization or distillation to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: It is investigated for its potential therapeutic properties, such as its use as a cooling agent in topical formulations.
Industry: The compound is used in the formulation of personal care products, including cosmetics and dental care items, due to its cooling properties
Mechanism of Action
The mechanism of action of N-Butyl-2-isopropyl-5-methylcyclohexanecarboxamide involves its interaction with specific molecular targets in the body. The compound exerts its effects by binding to receptors or enzymes, leading to changes in cellular signaling pathways. For example, its cooling effect is attributed to its interaction with transient receptor potential (TRP) channels, which are involved in temperature sensation .
Comparison with Similar Compounds
Similar Compounds
N-Ethyl-2-isopropyl-5-methylcyclohexanecarboxamide: Known for its use as a cooling agent in various products.
Ethyl Menthane Carboxamide (WS-23): Another cooling agent used in personal care products and cosmetics.
Uniqueness
Its butyl group differentiates it from other similar compounds, providing unique physicochemical properties and biological activities .
Properties
CAS No. |
73410-11-4 |
|---|---|
Molecular Formula |
C15H29NO |
Molecular Weight |
239.40 g/mol |
IUPAC Name |
N-butyl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H29NO/c1-5-6-9-16-15(17)14-10-12(4)7-8-13(14)11(2)3/h11-14H,5-10H2,1-4H3,(H,16,17) |
InChI Key |
HNQBHFPOOAHYGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1CC(CCC1C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


